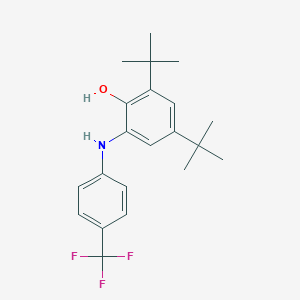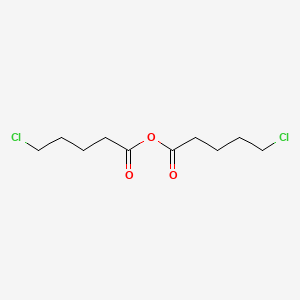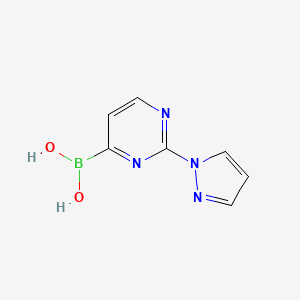
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings, with a boronic acid functional group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyrazole and pyrimidine rings can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds with various functional groups depending on the aryl halide used.
Oxidation and Reduction: Leads to the formation of various oxidized or reduced derivatives of the pyrazole and pyrimidine rings.
Scientific Research Applications
2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates, particularly in the development of kinase inhibitors.
Materials Science:
Biological Research: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)pyrimidine-4-boronic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds also contain a pyrazole ring and are known for their biological activities.
1H-Pyrazole-4-boronic acid: Similar in structure but lacks the pyrimidine ring, making it less versatile in certain applications.
Uniqueness
The boronic acid group further enhances its utility in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C7H7BN4O2 |
|---|---|
Molecular Weight |
189.97 g/mol |
IUPAC Name |
(2-pyrazol-1-ylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-2-4-9-7(11-6)12-5-1-3-10-12/h1-5,13-14H |
InChI Key |
XMOZUDIQHKIYOB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=NC=C1)N2C=CC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


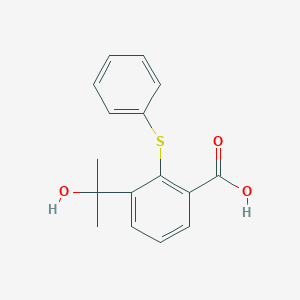
![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)
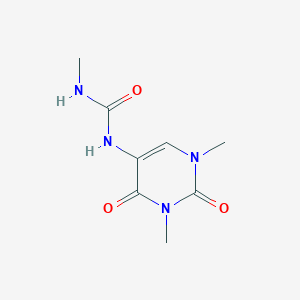
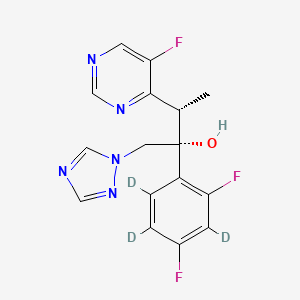
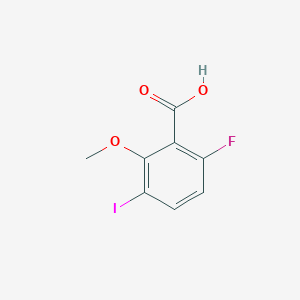
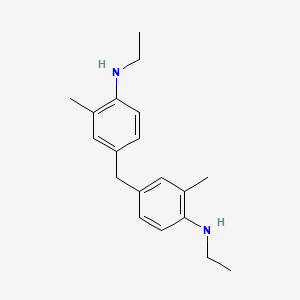
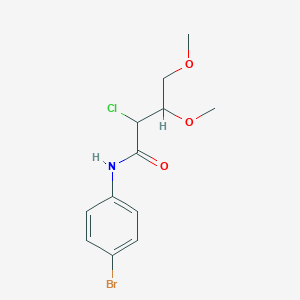
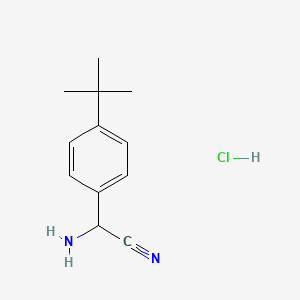

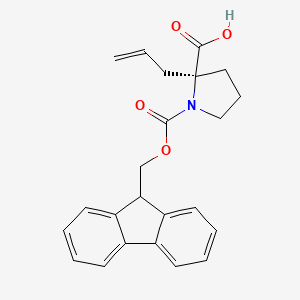

![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
